Physicochemical Properties of Triacetyl-ganciclovir: An In-depth Technical Guide
Physicochemical Properties of Triacetyl-ganciclovir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetyl-ganciclovir is a prodrug of the antiviral agent ganciclovir, developed to enhance its oral bioavailability. Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine, which is effective against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2] The addition of three acetyl groups to the ganciclovir molecule increases its lipophilicity, facilitating its absorption across the gastrointestinal tract. Following absorption, these acetyl groups are cleaved by cellular esterases to release the active drug, ganciclovir. This guide provides a comprehensive overview of the core physicochemical properties of Triacetyl-ganciclovir, detailed experimental protocols for their determination, and a visualization of its metabolic activation pathway.
Core Physicochemical Properties
A summary of the key physicochemical properties of Triacetyl-ganciclovir is presented in the table below. This data is essential for formulation development, understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and for ensuring quality control during manufacturing.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉N₅O₇ | |
| Molecular Weight | 381.34 g/mol | [3] |
| Melting Point | 172-173 °C | [4] |
| LogP (calculated) | -0.78 | [5] |
| Solubility | Soluble in DMSO | |
| pKa | Data not available |
Experimental Protocols
Detailed methodologies for the synthesis of Triacetyl-ganciclovir and the determination of its key physicochemical properties are outlined below.
Synthesis of Triacetyl-ganciclovir
A common synthetic route to Triacetyl-ganciclovir involves the condensation of a protected guanine derivative with a suitably functionalized propane molecule.[4][6]
Materials:
-
2,9-diacetylguanine
-
1,3-diacetoxy-2-(acetoxymethoxy)propane
-
Boron trifluoride diethyl etherate (or other suitable catalyst)
-
N,N-dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Microwave reactor
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a microwave reactor, combine 2,9-diacetylguanine, 1,3-diacetoxy-2-(acetoxymethoxy)propane, and a catalytic amount of boron trifluoride diethyl etherate in N,N-dimethylformamide.[4]
-
Heat the reaction mixture in the microwave reactor to approximately 100 °C for 10 hours.[4]
-
After the reaction is complete, evaporate the solvent under reduced pressure.[4]
-
To the resulting residue, add ethyl acetate and reflux the mixture for 1 hour.[4]
-
Cool the mixture to 0-5 °C and maintain this temperature for 3 hours to allow for crystallization.[4]
-
Filter the solid product and dry it to obtain Triacetyl-ganciclovir.[4]
-
The final product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or a mixture of methanol and chloroform.[6][7]
Determination of Melting Point
The melting point of a compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., capillary melting point apparatus)
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Finely powder a small sample of dry Triacetyl-ganciclovir using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point. For Triacetyl-ganciclovir, a reported melting point is in the range of 172-173 °C.[4]
Determination of Solubility
Understanding the solubility of Triacetyl-ganciclovir in various solvents is crucial for developing appropriate formulations. While quantitative data is limited in the public domain, a general procedure for its determination is provided.
Materials:
-
Triacetyl-ganciclovir
-
A selection of solvents (e.g., water, ethanol, DMSO, buffers at various pH)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of Triacetyl-ganciclovir to a known volume of the desired solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the suspension to remove the undissolved solid.
-
Dilute a known aliquot of the supernatant with a suitable solvent.
-
Quantify the concentration of Triacetyl-ganciclovir in the diluted supernatant using a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) and UV detection around 254 nm would be a suitable starting point for method development, based on methods for the parent drug, ganciclovir.[8][9]
-
Calculate the saturation solubility in the original solvent based on the dilution factor.
Determination of Partition Coefficient (LogP)
The partition coefficient between octanol and water (LogP) is a key indicator of a drug's lipophilicity and its ability to cross cell membranes.
Method: Shake-Flask Method
-
Prepare a stock solution of Triacetyl-ganciclovir in either water-saturated octanol or octanol-saturated water.
-
Add a known volume of this stock solution to a flask containing a known volume of the other immiscible phase (e.g., if the stock is in octanol, add it to water).
-
Shake the flask vigorously for a set period to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of Triacetyl-ganciclovir in both the aqueous and octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Mandatory Visualizations
Metabolic Activation of Triacetyl-ganciclovir
Triacetyl-ganciclovir acts as a prodrug and must be metabolized to its active form, ganciclovir triphosphate, to exert its antiviral effect. The following diagram illustrates this activation pathway.
Caption: Metabolic activation pathway of Triacetyl-ganciclovir.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the solubility of Triacetyl-ganciclovir.
Caption: Workflow for experimental solubility determination.
References
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. Ganciclovir - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CN101463034A - Preparation of triacetylganciclovir - Google Patents [patents.google.com]
- 7. CN101475572A - Chemical synthesis of triacetylganciclovir - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
